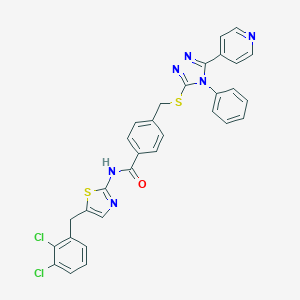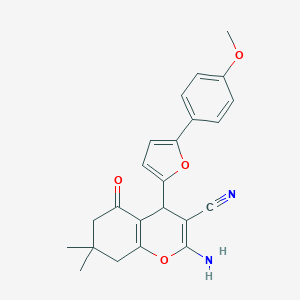![molecular formula C23H16N4O3S B285925 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide, also known as TDZD-8, is a small molecule inhibitor that has shown promising results in scientific research. This compound is widely used in the field of biochemistry and pharmacology due to its potential to inhibit glycogen synthase kinase-3 (GSK-3) activity.
作用機序
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. GSK-3 is a serine/threonine kinase that regulates various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. Inhibition of GSK-3 activity by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide leads to downstream effects such as increased glycogen synthesis, decreased inflammation, and decreased cancer cell proliferation.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects. Inhibition of GSK-3 activity by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide leads to increased glycogen synthesis, which can improve glucose homeostasis in diabetic animal models. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to decrease cancer cell proliferation by inducing apoptosis.
実験室実験の利点と制限
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has several advantages in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high specificity for GSK-3. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to have low toxicity in animal models. However, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has some limitations in lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide research. One potential area of research is the development of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to elucidate the downstream effects of GSK-3 inhibition by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide and its potential therapeutic applications.
合成法
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide can be synthesized through a one-pot reaction of 5-phenyl-1,3,4-thiadiazol-2-amine and 3-(2-bromoacetyl)-1,3-dioxo-1H-benzo[de]isoquinoline in the presence of triethylamine and DMF. The resulting intermediate is then reacted with 2-amino-3-(prop-2-yn-1-ylamino)propanoic acid to yield 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide.
科学的研究の応用
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, cancer, and inflammation. The inhibition of GSK-3 activity by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to improve cognitive function in Alzheimer's disease models. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has also been found to improve insulin sensitivity and glucose homeostasis in diabetic animal models. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have anti-inflammatory and anti-cancer properties.
特性
分子式 |
C23H16N4O3S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C23H16N4O3S/c28-18(24-23-26-25-20(31-23)15-6-2-1-3-7-15)12-13-27-21(29)16-10-4-8-14-9-5-11-17(19(14)16)22(27)30/h1-11H,12-13H2,(H,24,26,28) |
InChIキー |
JKCOARFCDZCCOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)




![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)

![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)
![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)